![molecular formula C18H21N3OS B4413880 N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide
Overview
Description
N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide, commonly known as PBT2, is a small molecule drug that has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 is a metal-protein attenuating compound (MPAC) that targets the abnormal accumulation of metals such as copper and zinc in the brain, which is believed to play a role in the pathogenesis of these diseases.
Mechanism of Action
PBT2 works by binding to copper and zinc ions, which are known to play a role in the aggregation of Aβ and tau protein in the brain. PBT2 displaces these metal ions from their binding sites and promotes their clearance from the brain, thereby reducing the accumulation of Aβ and tau protein. PBT2 also promotes the formation of soluble Aβ, which is less toxic than the aggregated form.
Biochemical and Physiological Effects
PBT2 has been shown to have a number of biochemical and physiological effects in the brain. PBT2 reduces the levels of Aβ and tau protein, which are known to be toxic to neurons. PBT2 also reduces oxidative stress and inflammation in the brain, which are believed to contribute to the pathogenesis of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of PBT2 is that it has shown promising results in preclinical and clinical trials for the treatment of neurodegenerative diseases. PBT2 is also well-tolerated and has a good safety profile. However, one limitation of PBT2 is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the brain.
Future Directions
There are several future directions for the research and development of PBT2. One direction is to further investigate its mechanism of action and its effects on other metals such as iron and manganese. Another direction is to explore its potential therapeutic effects in other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Finally, the development of new formulations and delivery methods for PBT2 could improve its efficacy and reduce its side effects.
Scientific Research Applications
PBT2 has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in neurodegenerative diseases. In preclinical studies, PBT2 has been shown to reduce the accumulation of amyloid-beta (Aβ) and tau protein in the brain, which are hallmark features of Alzheimer's disease. PBT2 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In clinical trials, PBT2 has been shown to improve cognitive function and reduce the levels of Aβ in the cerebrospinal fluid of patients with Alzheimer's disease. PBT2 has also been studied in Huntington's disease, where it has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models.
properties
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWTAYCMFWVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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